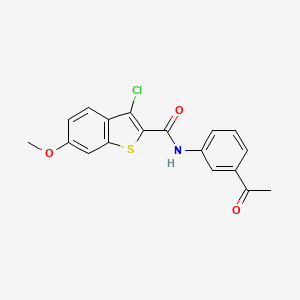
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, along with acetyl, chloro, and methoxy substituents that contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common method begins with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzothiophene derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
相似化合物的比较
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
属性
分子式 |
C18H14ClNO3S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3S/c1-10(21)11-4-3-5-12(8-11)20-18(22)17-16(19)14-7-6-13(23-2)9-15(14)24-17/h3-9H,1-2H3,(H,20,22) |
InChI 键 |
FSYXWTRNTPUSND-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12454239.png)
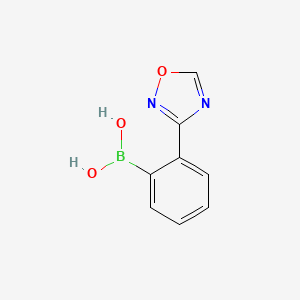
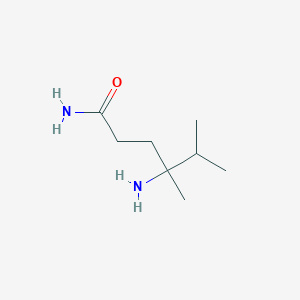
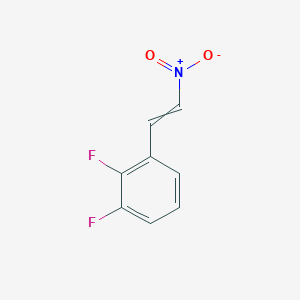
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol](/img/structure/B12454254.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12454269.png)
![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)
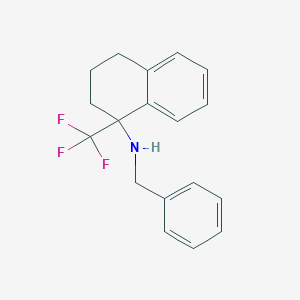
![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)
![1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline](/img/structure/B12454293.png)
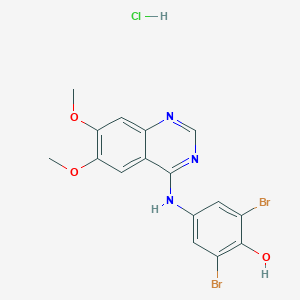
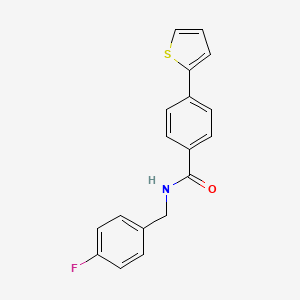
![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)
